
3-acetil-3,4-dihidro-1H-2-benzopiran-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-acetyl-3,4-dihydro-1H-2-benzopyran-1-one: is an organic compound belonging to the class of dihydroisocoumarins. It is characterized by its lactone structure, which is a cyclic ester. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: 3-acetyl-3,4-dihydro-1H-2-benzopyran-1-one is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: This compound is used in biological studies to understand the behavior of lactones and their derivatives in biological systems.
Medicine:
Pharmaceutical Research: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Chemical Manufacturing: Used in the production of various chemicals and materials due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Phenol and Ethyl Acetoacetate Method: One common synthetic route involves the reaction of phenol with ethyl acetoacetate in the presence of a catalyst such as aluminum chloride.
Oxidation of Isocoumarin: Another method involves the oxidation of isocoumarin derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-acetyl-3,4-dihydro-1H-2-benzopyran-1-one can undergo oxidation reactions to form various oxidized derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acylating Agents: Acetyl chloride, benzoyl chloride.
Major Products Formed:
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Inhibition: 3-acetyl-3,4-dihydro-1H-2-benzopyran-1-one can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction Pathways: It may interfere with signal transduction pathways in cells, affecting cellular processes such as proliferation and apoptosis.
Comparación Con Compuestos Similares
Uniqueness:
Propiedades
IUPAC Name |
3-acetyl-3,4-dihydroisochromen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7(12)10-6-8-4-2-3-5-9(8)11(13)14-10/h2-5,10H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIHNJBMJDMZNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2=CC=CC=C2C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-5-carboxylic acid](/img/structure/B2392035.png)
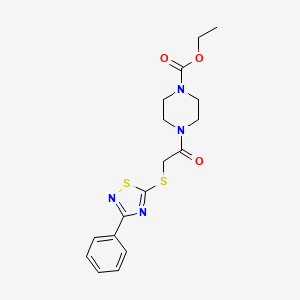
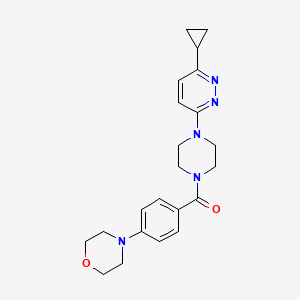
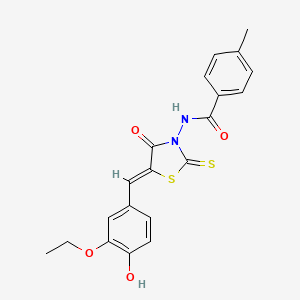
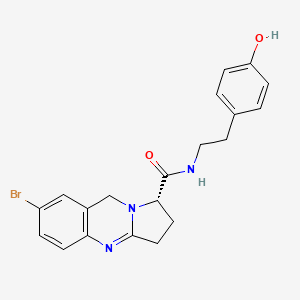
![N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B2392043.png)
![Tert-butyl 2-[(cyclopropylmethoxy)methyl]morpholine-4-carboxylate](/img/structure/B2392045.png)
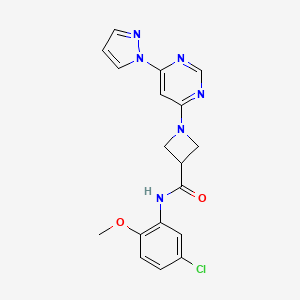

![Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2392049.png)
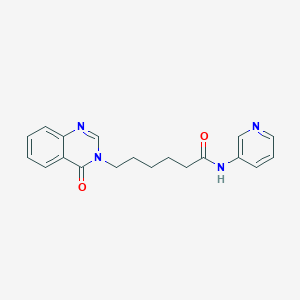
![(4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2392051.png)
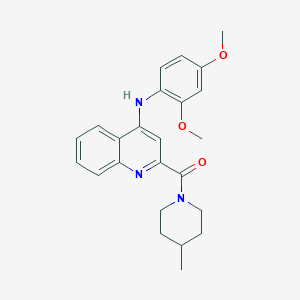
![Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2392057.png)
